chemical structure and properties of 4,6-diiodo-2-methylpyrimidin-5-amine
chemical structure and properties of 4,6-diiodo-2-methylpyrimidin-5-amine
An In-Depth Technical Guide to 4,6-diiodo-2-methylpyrimidin-5-amine: Structure, Properties, and Synthetic Strategies
Disclaimer: Direct experimental data for 4,6-diiodo-2-methylpyrimidin-5-amine is limited in publicly accessible literature. This guide provides a scientifically-grounded projection of its properties and synthetic routes based on established chemical principles and data from closely related structural analogs.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its structural diversity, synthetic accessibility, and its role as a bioisostere for other aromatic systems.[1] As a privileged structure, it is found in a wide array of drugs with applications ranging from anti-infectives and anticancer agents to treatments for neurological disorders.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly functionalized derivative, 4,6-diiodo-2-methylpyrimidin-5-amine, exploring its chemical characteristics and potential as a valuable building block for drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
The structure of 4,6-diiodo-2-methylpyrimidin-5-amine features a pyrimidine ring substituted with two iodine atoms at positions 4 and 6, a methyl group at position 2, and an amine group at position 5. This unique arrangement of functional groups dictates its chemical behavior and potential applications.
Caption: Chemical structure of 4,6-diiodo-2-methylpyrimidin-5-amine.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of 4,6-diiodo-2-methylpyrimidin-5-amine and its close analogs.
| Property | 4,6-diiodo-2-methylpyrimidin-5-amine (Predicted) | 4,6-dichloro-2-methylpyrimidin-5-amine[2][3] | 4,6-diiodo-2-methylpyrimidine[4][5] |
| Molecular Formula | C₅H₅I₂N₃ | C₅H₅Cl₂N₃ | C₅H₄I₂N₂ |
| Molecular Weight | 360.92 g/mol | 178.02 g/mol | 345.91 g/mol |
| Appearance | Likely a solid, potentially white to pale yellow crystalline powder. | Solid[2] | White to pale yellow powder or crystal[4] |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | 70-73 °C[6] | Not specified. |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
| Stability | Should be stored in a dark place, sealed, and under dry conditions, similar to its diiodo analog.[4] | Stable under standard conditions. | Keep in dark place, sealed in dry, 2-8°C.[4] |
Chapter 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4,6-diiodo-2-methylpyrimidin-5-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Chlorination of 2-Methyl-5-nitro-pyrimidine-4,6-diol
The conversion of dihydroxypyrimidines to their corresponding dichlorinated analogs is a standard transformation, often achieved using phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent.[1][7] This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by chloride ions.
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To a flask containing 2-methyl-5-nitro-pyrimidine-4,6-diol, add phosphorus oxychloride (POCl₃) slowly at 0 °C.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and carefully pour it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
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The resulting precipitate, 4,6-dichloro-2-methyl-5-nitropyrimidine, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
The nitro group on the pyrimidine ring can be reduced to a primary amine using various methods, with catalytic hydrogenation being a common and clean approach.[6]
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Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a Parr hydrogenation apparatus) and stir at room temperature.[6]
-
Monitor the reaction until the starting material is consumed.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidin-5-amine.
Step 3: Halogen Exchange (Finkelstein Reaction)
The final step involves the conversion of the dichloro-pyrimidine to the diiodo-pyrimidine. This is typically achieved via a Finkelstein reaction, a nucleophilic aromatic substitution (SNAr) where the chloride atoms are displaced by iodide.
-
Dissolve 4,6-dichloro-2-methylpyrimidin-5-amine in a polar aprotic solvent like acetone or acetonitrile.
-
Add an excess of sodium iodide (NaI).
-
Heat the mixture to reflux and stir for several hours. The driving force for this reaction is the precipitation of NaCl in the solvent.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the precipitated NaCl, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, 4,6-diiodo-2-methylpyrimidin-5-amine.
Chapter 3: Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not available, the key spectroscopic features can be predicted based on the molecular structure.
| Spectroscopic Method | Predicted Observations |
| ¹H NMR | - A singlet corresponding to the methyl (CH₃) protons, likely in the range of δ 2.3-2.6 ppm.- A broad singlet for the amine (NH₂) protons, with a chemical shift that can vary depending on solvent and concentration. |
| ¹³C NMR | - Signals for the five distinct carbon atoms in the molecule.- The carbons attached to iodine (C4 and C6) would be significantly shielded due to the heavy atom effect.- The carbon of the methyl group would appear at a high field (low ppm value). |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight (approx. 361).- Isotopic patterns characteristic of two iodine atoms would be present.- Fragmentation patterns may include the loss of iodine atoms and other substituents. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.- C-H stretching and bending vibrations for the methyl and aromatic groups.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region. |
Chapter 4: Applications in Drug Discovery and Chemical Biology
The title compound is a promising scaffold for the development of novel therapeutics, particularly as a building block in synthetic chemistry.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 4, 5, and 6 positions can be modified to target the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.
-
Halogen Bonding: The iodine atoms at the 4 and 6 positions can act as halogen bond donors. This non-covalent interaction is increasingly recognized for its importance in ligand-protein binding and can be exploited in rational drug design.
-
Synthetic Intermediate: The iodo groups are excellent leaving groups for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at these positions, enabling the rapid generation of compound libraries for screening. The amine group at position 5 can also be readily functionalized.
Hypothetical Experimental Workflow: Screening for Kinase Inhibitory Activity
Caption: Workflow for evaluating a novel pyrimidine derivative as a kinase inhibitor.
Chapter 5: Safety and Handling
Based on the safety data for its structural analogs, 4,6-diiodo-2-methylpyrimidin-5-amine should be handled with care.
-
Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Precautionary Measures:
Conclusion
4,6-diiodo-2-methylpyrimidin-5-amine represents a highly functionalized and versatile chemical entity. While direct experimental data remains to be published, its predicted properties and reactivity make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies, warrants further investigation. The synthetic pathways and analytical predictions outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.
References
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Rios-Lugo, M. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1450. [Link]
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Ibrahim, M., et al. (2020). Chemo-informatics activity prediction, ligand based drug design, Molecular docking and pharmacokinetics studies of some series of 4, 6-diaryl-2-pyrimidinamine derivatives as anti-cancer agents. Journal of the Indian Chemical Society, 97(10), 1629-1640. [Link]
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